![molecular formula C10H14ClN3O B14237666 2-Chloro-5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine CAS No. 521982-98-9](/img/structure/B14237666.png)
2-Chloro-5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine typically involves a series of organic reactions. One common method involves the reaction of 2-chloro-5-methylpyrimidine with oxirane (ethylene oxide) in the presence of a base to form the intermediate compound. This intermediate is then reacted with an amine, such as 2-aminomethyl oxolane, under controlled conditions to yield the final product.
Industrial:Properties
CAS No. |
521982-98-9 |
|---|---|
Molecular Formula |
C10H14ClN3O |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-chloro-5-methyl-N-(oxolan-2-ylmethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H14ClN3O/c1-7-5-13-10(11)14-9(7)12-6-8-3-2-4-15-8/h5,8H,2-4,6H2,1H3,(H,12,13,14) |
InChI Key |
KMAFYYIENHXHIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NCC2CCCO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14237592.png)
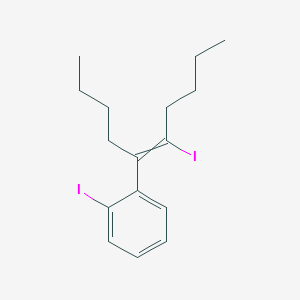
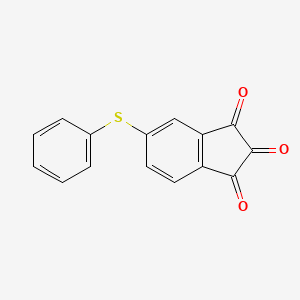
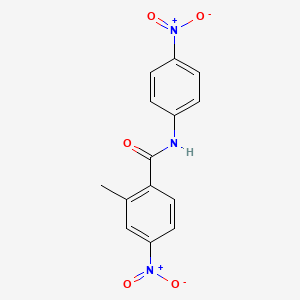
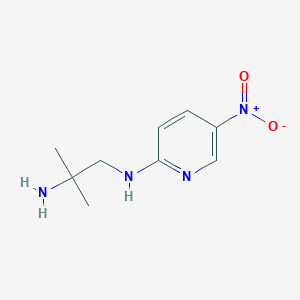
![9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene](/img/structure/B14237612.png)
![2-[(Butane-1-sulfonyl)amino]-N-[1-(6-methoxypyridin-3-yl)propyl]benzamide](/img/structure/B14237615.png)
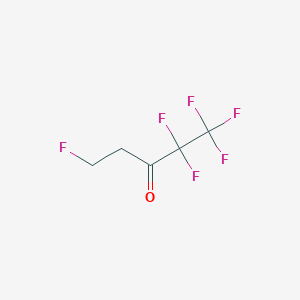
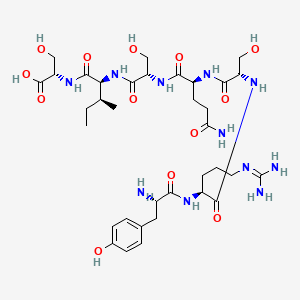
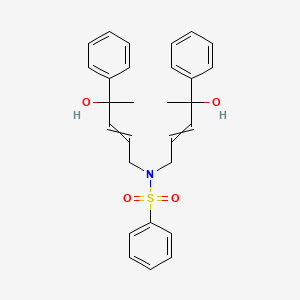

![1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane](/img/structure/B14237658.png)
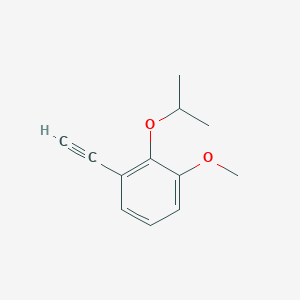
![3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B14237665.png)
